molecular formula C19H15F3N4O B2807502 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1207022-71-6

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2807502
CAS No.: 1207022-71-6
M. Wt: 372.351
InChI Key: YXNQELWYRHULPC-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N4O and its molecular weight is 372.351. The purity is usually 95%.
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Scientific Research Applications

Analytical and Quality Control Applications

The development of nonaqueous capillary electrophoretic separation methods, as seen with imatinib mesylate and related substances, highlights the application of related benzamide compounds in analytical chemistry and pharmaceutical quality control. Such methods are essential for ensuring the purity and safety of pharmaceutical products (Lei Ye et al., 2012).

Antibacterial and Antifungal Applications

The synthesis and characterization of derivatives of related chemical structures, such as the compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrate potential antibacterial and antifungal activities. These activities are pivotal for the development of new therapeutics to combat various bacterial and fungal infections (Farook Adam et al., 2016).

Pharmacokinetics and Anti-Fibrosis Applications

Studies on the pharmacokinetics and tissue distribution of compounds like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), a novel ALK5 inhibitor, reveal their potential in treating fibrotic diseases. The thorough understanding of how these compounds are metabolized and distributed in the body is crucial for their development as effective anti-fibrotic drugs (Y. W. Kim et al., 2008).

Antiviral Applications

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrates notable antiviral activities, particularly against the H5N1 influenza virus. These findings underline the potential of related compounds in the development of antiviral medications, an area of significant importance for public health (A. Hebishy et al., 2020).

Enzyme Inhibition and Medicinal Chemistry

The synthesis and biological evaluation of different substituted benzamides, such as N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, show potential applications in medicinal chemistry. These compounds have been screened for their ability to inhibit specific enzymes, indicating their potential as leads for drug development (A. Saeed et al., 2015).

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O/c1-12-6-11-17(26-25-12)23-13-7-9-14(10-8-13)24-18(27)15-4-2-3-5-16(15)19(20,21)22/h2-11H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNQELWYRHULPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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